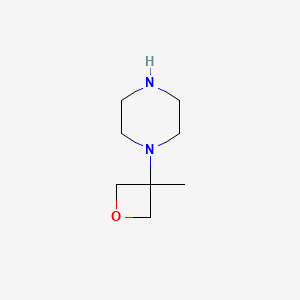

1-(3-Methyloxetan-3-yl)piperazine

Description

BenchChem offers high-quality 1-(3-Methyloxetan-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyloxetan-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methyloxetan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRORAVWRLIYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

This guide provides a comprehensive overview of the synthetic routes, mechanistic principles, and detailed laboratory protocols for the preparation of 1-(3-Methyloxetan-3-yl)piperazine. This valuable building block is of significant interest to researchers and professionals in drug development and medicinal chemistry due to the incorporation of the versatile piperazine moiety and the strained, polar oxetane ring.

Introduction: The Strategic Importance of the Oxetane-Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] Its basic nitrogen atoms allow for modulation of physicochemical properties such as solubility and pKa, and provide key interaction points with biological targets. The oxetane motif has gained prominence as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and cell permeability. The combination of these two pharmacophorically important fragments in 1-(3-Methyloxetan-3-yl)piperazine creates a versatile building block for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

This document outlines the most robust and scientifically sound method for the synthesis of this compound, proceeding via a two-step sequence involving the activation of a primary alcohol followed by nucleophilic substitution.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and scalable synthesis of 1-(3-Methyloxetan-3-yl)piperazine involves two key transformations:

-

Activation of the Primary Alcohol : The hydroxyl group of the readily available starting material, 3-Methyl-3-oxetanemethanol, is converted into a superior leaving group. This is typically achieved through sulfonation (tosylation or mesylation) or chlorination.

-

Nucleophilic Substitution : The activated intermediate is then subjected to an SN2 reaction with piperazine to yield the target compound.

This pathway is favored due to the high yields, availability of starting materials, and straightforward reaction conditions.

Caption: Overall workflow for the synthesis of 1-(3-Methyloxetan-3-yl)piperazine.

PART 1: Activation of 3-Methyl-3-oxetanemethanol

The conversion of the primary alcohol in 3-Methyl-3-oxetanemethanol to a good leaving group is the critical first step. The hydroxyl group itself is a poor leaving group (HO⁻), and activation is necessary for the subsequent nucleophilic attack by piperazine. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups because their negative charge is highly delocalized through resonance, making them very stable anions.[2]

Option A: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (Tosylate)

This is a highly reliable method for activating the primary alcohol. The reaction proceeds via nucleophilic attack of the alcohol onto the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl byproduct.

Caption: General mechanism for the tosylation of a primary alcohol.

Detailed Experimental Protocol: Tosylation

-

Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Methyl-3-oxetanemethanol (1.0 eq.).[3]

-

Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of alcohol).

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents : Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.). Maintain the temperature below 5 °C during the addition.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup :

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.

-

-

Purification : The crude product, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

A similar procedure can be followed for the preparation of the corresponding mesylate using methanesulfonyl chloride (MsCl).[4]

Option B: Synthesis via 3-(Chloromethyl)-3-methyloxetane

An alternative to the sulfonate ester is the corresponding alkyl chloride, 3-(Chloromethyl)-3-methyloxetane. This intermediate is commercially available and can be used directly in the subsequent step.[5][6][7] Its synthesis from 3-Methyl-3-oxetanemethanol can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or Appel reaction conditions.

PART 2: Nucleophilic Substitution with Piperazine

The second stage of the synthesis is the N-alkylation of piperazine with the activated intermediate from Part 1. This reaction proceeds via a standard SN2 mechanism, where the secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon and displacing the tosylate, mesylate, or chloride leaving group.

Causality Behind Experimental Choices:

-

Excess Piperazine : To favor mono-alkylation and prevent the formation of the di-substituted byproduct, a significant excess of piperazine (typically 4-8 equivalents) is used.[8] The excess piperazine also conveniently serves as the base to neutralize the acid generated during the reaction (p-toluenesulfonic acid or HCl).

-

Solvent : A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is often used to facilitate the SN2 reaction. Alcohols like ethanol can also be used.

-

Temperature : Heating the reaction mixture is typically required to drive the substitution to completion.

Caption: SN2 mechanism for the alkylation of piperazine.

Detailed Experimental Protocol: N-Alkylation

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq.).

-

Dissolution : Dissolve the piperazine in a suitable solvent such as acetonitrile or ethanol (approx. 10-20 mL per gram of the limiting reagent).

-

Addition of Electrophile : Add a solution of the activated intermediate ((3-Methyloxetan-3-yl)methyl tosylate or 3-(chloromethyl)-3-methyloxetane) (1.0 eq.) in the same solvent to the piperazine solution.

-

Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup :

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and its salt.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification : The crude 1-(3-Methyloxetan-3-yl)piperazine can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of DCM/Methanol as the eluent.

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 3-Methyl-3-oxetanemethanol | p-Toluenesulfonyl chloride, Triethylamine | (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | >90%[9] |

| 2 | (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | Piperazine | 1-(3-Methyloxetan-3-yl)piperazine | 70-85% |

Characterization Data (Predicted for 1-(3-Methyloxetan-3-yl)piperazine):

-

¹H NMR : The spectrum is expected to show signals for the methyl group on the oxetane ring, the methylene protons of the oxetane ring, the methylene protons attached to the piperazine nitrogen, and the four methylene protons of the piperazine ring.

-

¹³C NMR : Will show distinct signals for all 8 carbon atoms in the molecule.

-

Mass Spectrometry : The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (157.23 g/mol ).

Conclusion

The synthesis of 1-(3-Methyloxetan-3-yl)piperazine is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step sequence involving the activation of 3-Methyl-3-oxetanemethanol via tosylation, followed by nucleophilic substitution with an excess of piperazine, represents a robust and scalable route. The protocols provided in this guide, grounded in established chemical principles, offer a clear pathway for researchers to obtain this valuable building block for applications in drug discovery and development.

References

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. Available at: [Link]

-

Yılmaz, F., & Küçükgüzel, Ş. G. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 489-498. Available at: [Link]

- Methods for making oxetan-3-ylmethanamines. (2013). Google Patents.

- Purification of piperazine. (1959). Google Patents.

-

CHLOROMETHYL METHYL ETHER: A SOLUTION IN TOLUENE. Organic Syntheses. Available at: [Link]

-

1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

-

3-(clorometil)-3-metiloxetano. Chem-Impex. Available at: [Link]

- 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. (2006). Google Patents.

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). PMC. Available at: [Link]

- Alkylated piperazine compounds. (2013). Google Patents.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

-

Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Contribution to the GCEPog Initiative. PQRI. Available at: [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.

-

3-(Chloromethyl)-3-methyloxetane. Chem-Impex. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. Available at: [Link]

-

Synthesis of 3-azidomethyl-3-methyloxetane. (2010). ResearchGate. Available at: [Link]

-

3-Methyl-3-oxetanemethanol. PubChem. Available at: [Link]

- Method for preparing mesylate derivatives of piperazine. (2006). Google Patents.

-

Preparation of methyl tosylate, safe methylating agent. (2008). Sciencemadness Discussion Board. Available at: [Link]

-

3-(Chloromethyl)-3-methyloxetane. PubChem. Available at: [Link]

- Process for preparation of alkyl methanesulfonate solution. (2012). Google Patents.

-

Tosylates And Mesylates. (2015). Master Organic Chemistry. Available at: [Link]

-

methyl tosylate. Semantic Scholar. Available at: [Link]

-

1-(3-methyloxetan-3-yl)piperazine 97%. Rugebio. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methyloxetan-3-yl)piperazine (CAS 1515866-65-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

1-(3-Methyloxetan-3-yl)piperazine, identified by the CAS number 1515866-65-5, is a heterocyclic compound that has garnered attention within the medicinal chemistry landscape. Its structure, which uniquely combines a piperazine ring with a 3-methyl-substituted oxetane moiety, presents a compelling profile for drug discovery and development. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and engage in multiple hydrogen bonding interactions, often leading to favorable pharmacokinetic properties.[1][2] The incorporation of the strained oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical and metabolic properties, such as solubility and metabolic stability, while also influencing the basicity of adjacent amine groups.[3] This guide provides a comprehensive overview of the known and predicted physicochemical data for 1-(3-Methyloxetan-3-yl)piperazine, alongside methodologies for its synthesis and characterization, to support its exploration in drug development programs.

Physicochemical Data at a Glance

A summary of the key physicochemical properties of 1-(3-Methyloxetan-3-yl)piperazine is presented below. It is important to note that while some data is derived from experimental sources for related compounds, several key parameters for this specific molecule are based on computational predictions.

| Property | Value | Source |

| IUPAC Name | 1-(3-methyloxetan-3-yl)piperazine | N/A |

| CAS Number | 1515866-65-5 | N/A |

| Molecular Formula | C₈H₁₆N₂O | [4] |

| Molecular Weight | 156.23 g/mol | [4] |

| Boiling Point (Predicted) | 229.4 ± 25.0 °C | [5] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.03 ± 0.10 | ChemicalBook |

| LogP (Predicted) | -0.7 | [6] |

| SMILES | CC1(COC1)N2CCNCC2 | Inferred from structure |

| InChI | InChI=1S/C8H16N2O/c1-8(5-11-6-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3 | Inferred from structure |

Structural Elucidation and Characterization: A Methodological Approach

The definitive identification and purity assessment of 1-(3-Methyloxetan-3-yl)piperazine rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of 1-(3-Methyloxetan-3-yl)piperazine. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the oxetane ring, the methylene protons of the oxetane and piperazine rings, and the N-H proton of the piperazine ring. The coupling patterns and integration of these signals would confirm the connectivity of the molecule. For instance, the protons on the piperazine ring often appear as broad signals due to conformational exchange.[7][8]

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with characteristic shifts for the quaternary carbon of the oxetane ring, the methylene carbons adjacent to oxygen and nitrogen atoms, and the methyl carbon.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-Methyloxetan-3-yl)piperazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrations. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 1-(3-Methyloxetan-3-yl)piperazine. Electrospray ionization (ESI) is a suitable method for this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns of piperazine derivatives often involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine to the substituent.[2][9]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate the fragmentation pathways, which can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 1-(3-Methyloxetan-3-yl)piperazine. Due to its basic nature, a reversed-phase column with a mobile phase containing a suitable buffer and an organic modifier is typically employed.

Experimental Protocol: HPLC Purity Assessment

-

Column: Utilize a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) can be used.

-

Analysis: The purity is determined by the percentage of the main peak area relative to the total peak area.

Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

Proposed Synthetic Pathway:

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-methyloxetan-3-yl)piperazine 97% - CAS:1515866-65-5 - 如吉生物科技 [shruji.com]

- 5. 1-(3-methyloxetan-3-yl)piperazine CAS#: 1515866-65-5 [m.chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. connectjournals.com [connectjournals.com]

- 11. Piperazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the NMR Spectral Data of 1-(3-Methyloxetan-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 1-(3-Methyloxetan-3-yl)piperazine. As a valuable building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a detailed interpretation based on foundational principles and comparative analysis with related structures.

Introduction to 1-(3-Methyloxetan-3-yl)piperazine and the Role of NMR

1-(3-Methyloxetan-3-yl)piperazine is a saturated heterocyclic compound featuring a piperazine ring linked to a 3-methyloxetane moiety. The oxetane ring, a four-membered ether, is a desirable motif in drug discovery as it can modulate physicochemical properties such as solubility and metabolic stability. The piperazine ring is a common pharmacophore found in numerous approved drugs, known for its ability to interact with various biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Figure 1: Chemical structure of 1-(3-Methyloxetan-3-yl)piperazine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(3-Methyloxetan-3-yl)piperazine is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid, strained structure of the oxetane ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |

| Oxetane-CH₂ | ~ 4.5 - 4.8 | AB quartet | 4H | The methylene protons on the oxetane ring are diastereotopic and are expected to appear as an AB quartet due to geminal coupling. Protons on four-membered rings often show complex splitting patterns. For the parent oxetane, the methylene protons adjacent to the oxygen appear at approximately 4.65 ppm.[1] |

| Piperazine-CH₂ (adjacent to N-H) | ~ 2.8 - 3.0 | Triplet | 4H | These protons are adjacent to the secondary amine and are expected to be in a relatively upfield region for piperazine protons. The signal will likely be a triplet due to coupling with the adjacent methylene protons. |

| Piperazine-CH₂ (adjacent to N-oxetane) | ~ 2.4 - 2.6 | Triplet | 4H | These protons are influenced by the electron-withdrawing effect of the oxetane-substituted nitrogen, leading to a slight downfield shift compared to the other piperazine protons. |

| Oxetane-CH₃ | ~ 1.3 - 1.5 | Singlet | 3H | The methyl group is attached to a quaternary carbon and is therefore expected to appear as a singlet. Its chemical shift is in the typical range for an aliphatic methyl group. |

| N-H | ~ 1.5 - 2.5 | Broad singlet | 1H | The proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Oxetane-C (quaternary) | ~ 75 - 80 | The quaternary carbon of the oxetane ring, bonded to oxygen and nitrogen, is expected to be significantly downfield. In 3-(4-(benzyloxy)phenyl)oxetan-3-ol, the quaternary carbon appears at 75.8 ppm.[2] |

| Oxetane-CH₂ | ~ 70 - 75 | The methylene carbons of the oxetane ring are deshielded by the adjacent oxygen atom. |

| Piperazine-CH₂ (adjacent to N-H) | ~ 45 - 50 | The chemical shifts for piperazine ring carbons typically appear in the range of 40-55 ppm. In 1,4-di[2-aryl-1-diazenyl]piperazines, the piperazine carbons resonate between 46-48 ppm.[3] |

| Piperazine-CH₂ (adjacent to N-oxetane) | ~ 50 - 55 | These carbons are expected to be slightly downfield due to the substitution on the adjacent nitrogen. |

| Oxetane-CH₃ | ~ 20 - 25 | This is a typical chemical shift for an aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1-(3-Methyloxetan-3-yl)piperazine, the following experimental protocol is recommended:

A. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with exchangeable protons like the N-H in piperazine, dimethyl sulfoxide-d₆ (DMSO-d₆) can be beneficial as it slows down the exchange rate.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

B. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard.

-

C. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Advanced 2D NMR for Structural Confirmation

To provide unequivocal structural assignment, 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 1-(3-Methyloxetan-3-yl)piperazine, COSY would show correlations between the adjacent methylene protons within the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the oxetane proton signals to the oxetane carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the oxetane and piperazine rings, for example, by observing a correlation from the piperazine protons adjacent to the nitrogen to the quaternary carbon of the oxetane.

Conclusion

The NMR spectral data of 1-(3-Methyloxetan-3-yl)piperazine can be reliably predicted and interpreted based on the well-established principles of NMR spectroscopy and by comparison with analogous structures. The characteristic signals of the oxetane and piperazine moieties provide a unique spectroscopic fingerprint for this compound. For unambiguous structural confirmation, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments is the gold standard. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and report the NMR data for this and related heterocyclic molecules.

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

-

¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). - ResearchGate. Available at: [Link]

-

Chemical Space Exploration of Oxetanes - MDPI. Available at: [Link]

-

Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines - Ingenta Connect. Available at: [Link]

-

Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors - RSC Publishing. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Semantic Scholar. Available at: [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Available at: [Link]

-

1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem. Available at: [Link]

Sources

Introduction: The Strategic Union of Privileged Scaffolds

An In-depth Technical Guide to the Mechanism of Action of Oxetane-Piperazine Compounds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with optimized pharmacological profiles is a paramount objective. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple receptor targets. Among these, the oxetane and piperazine rings have emerged as exceptionally valuable motifs. This guide provides a comprehensive exploration of the mechanism of action for compounds that strategically combine these two scaffolds, a union that leverages their synergistic properties to create potent and selective modulators of cellular signaling pathways, with a particular focus on G-Protein Coupled Receptors (GPCRs).

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a versatile tool to enhance the physicochemical properties of drug candidates.[1] Its small, polar, and three-dimensional nature allows it to serve as an effective bioisostere for commonly used groups like gem-dimethyl or carbonyls, often conferring significant advantages in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Concurrently, the piperazine ring is a ubiquitous six-membered heterocycle in drug discovery, prized for its ability to improve pharmacokinetic properties, modulate basicity, and serve as a versatile linker to orient pharmacophores for optimal target engagement.[4][5][6]

The combination of these two scaffolds results in a powerful platform for designing novel chemical entities. This guide will deconstruct the individual contributions of each moiety, elucidate the common mechanisms by which these compounds modulate GPCR signaling, and provide detailed, field-proven experimental protocols for their characterization.

PART 1: A Synergistic Combination for Drug Design

The rationale for combining oxetane and piperazine moieties lies in their complementary effects on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacodynamic properties.

The Role of the Oxetane Moiety: A Physicochemical Game-Changer

The incorporation of an oxetane ring can profoundly alter a molecule's properties in several beneficial ways:

-

Enhanced Aqueous Solubility: By replacing a non-polar gem-dimethyl group with a polar oxetane, aqueous solubility can be dramatically increased, a critical factor for improving oral bioavailability.[1][2][3][7]

-

Improved Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, reducing the rate of metabolic degradation and improving a compound's half-life.[2][3][7]

-

Lipophilicity (LogD) Reduction: Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.[1][3]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines.[1][2] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]

The Role of the Piperazine Moiety: The Versatile Modulator

Piperazine is a privileged scaffold due to its unique structural and chemical characteristics:

-

Pharmacokinetic Enhancement: The piperazine ring is frequently incorporated into drug candidates to improve solubility and cell permeability, thereby enhancing their pharmacokinetic profile.[4][5][9][10]

-

Versatile Linker: Its chemical reactivity allows it to serve as an efficient scaffold for linking different pharmacophoric elements, enabling precise spatial orientation for optimal interaction with a biological target.[4]

-

Receptor Interaction: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, facilitating strong interactions with receptor binding pockets.[9][10]

Synergy in Action: The Oxetane-Piperazine Construct

The combination of these two moieties allows for multi-parameter optimization. A prime example is seen in the development of Lanraplenib, where a piperazine-oxetane motif was used as a more metabolically stable isostere of morpholine, simultaneously improving drug-like properties by reducing planarity.[8][11] This highlights the power of this combined scaffold to address multiple challenges in drug design concurrently.

PART 2: Elucidating the Mechanism of Action at G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets.[12] Their activation by a ligand initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G-proteins and subsequent modulation of second messengers, or through β-arrestin-mediated pathways.[13][14] Characterizing the precise mechanism of a novel oxetane-piperazine compound requires a systematic, multi-assay approach.

Experimental Workflow for Mechanistic Characterization

The logical flow for characterizing a novel compound involves a tiered approach, moving from initial binding confirmation to detailed functional pathway analysis. This process ensures that each step builds upon validated data from the previous one.

Caption: GPCR signaling cascade and points of measurement for key assays.

Data Synthesis and Interpretation

By consolidating the quantitative data from these assays, a comprehensive mechanistic profile can be constructed.

| Assay | Parameter | Hypothetical Value (Compound X) | Interpretation |

| Radioligand Binding | Ki (nM) | 5.2 | High affinity for the target GPCR. |

| GTPγS Binding | EC50 (nM) | 25.8 | Potent activation of G-protein signaling. |

| Emax (%) | 95% | Full agonist activity at the G-protein pathway. | |

| cAMP Assay | EC50 (nM) | 30.1 | Potent functional response downstream of G-protein. |

| Emax (%) | 98% | Confirms full agonist activity. | |

| β-Arrestin Recruitment | EC50 (nM) | 450.7 | Weak potency for β-arrestin recruitment. |

| Emax (%) | 35% | Partial agonist at the β-arrestin pathway. |

PART 3: Conclusion and Future Directions

The strategic combination of oxetane and piperazine scaffolds provides a robust platform for the development of novel therapeutics with highly desirable drug-like properties. Elucidating their mechanism of action, particularly for GPCR modulators, requires a rigorous, multi-tiered experimental approach. By systematically assessing target affinity, G-protein activation, downstream functional outputs, and pathway bias via β-arrestin recruitment, researchers can build a comprehensive and self-validating profile of a compound's activity.

Future investigations will increasingly incorporate more advanced techniques, such as Bioluminescence and Fluorescence Resonance Energy Transfer (BRET/FRET) assays, which allow for the real-time kinetic analysis of protein-protein interactions in living cells. [12][13][15][16]These methods offer unprecedented insight into the dynamics of receptor activation and signaling, further refining our understanding of how these powerful oxetane-piperazine compounds exert their effects and paving the way for the next generation of precisely targeted medicines.

References

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (Source: Taylor & Francis Online, URL: [Link])

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (Source: ACS Publications, URL: [Link])

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (Source: Frontiers, URL: [Link])

-

Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience, URL: [Link])

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (Source: PMC - NCBI, URL: [Link])

-

Radioligand Binding Assay. (Source: Gifford Bioscience, URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (Source: PubMed, URL: [Link])

-

Saturation Radioligand Binding Assays. (Source: Alfa Cytology, URL: [Link])

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (Source: ResearchGate, URL: [Link])

-

Full article: The piperazine scaffold for novel drug discovery efforts: the evidence to date. (Source: Taylor & Francis Online, URL: [Link])

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (Source: ResearchGate, URL: [Link])

-

Oxetanes in Drug Discovery Campaigns. (Source: ACS Publications, URL: [Link])

-

Radioligand binding methods: practical guide and tips. (Source: PubMed, URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (Source: ResearchGate, URL: [Link])

-

Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (Source: LinkedIn, URL: [Link])

-

BRET biosensors to study GPCR biology, pharmacology, and signal transduction. (Source: Frontiers, URL: [Link])

-

Radioligand binding methods for membrane preparations and intact cells. (Source: PubMed, URL: [Link])

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (Source: NCBI, URL: [Link])

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (Source: Bio-protocol, URL: [Link])

-

GTPγS Binding Assays - Assay Guidance Manual. (Source: NCBI Bookshelf, URL: [Link])

-

Recent progress in assays for GPCR drug discovery. (Source: Cell Press, URL: [Link])

-

GTPγS Binding Assay. (Source: Creative Bioarray, URL: [Link])

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (Source: PubMed Central, URL: [Link])

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (Source: NCBI, URL: [Link])

-

Oxetanes in Drug Discovery Campaigns. (Source: PMC - NCBI, URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes - Enamine [enamine.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 16. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

An In-depth Technical Guide to the Structural Analogues of 1-(3-Methyloxetan-3-yl)piperazine

Introduction: The Strategic Combination of the Piperazine and Oxetane Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized pharmacological profiles is a paramount objective. The piperazine ring is a quintessential "privileged scaffold," found in a multitude of approved drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1] Its utility stems from the two nitrogen atoms, which provide a handle for introducing diverse substituents, modulating basicity, and improving aqueous solubility and oral bioavailability. The piperazine moiety's conformational rigidity and ability to engage in multiple hydrogen bonding interactions make it a highly effective component for achieving potent and selective target engagement.[1][2]

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in contemporary drug design.[3][4] Initially met with some apprehension due to perceived instability, extensive research has demonstrated that appropriately substituted oxetanes are robust and offer significant advantages.[3] They are prized for their ability to serve as bioisosteric replacements for less desirable groups, such as gem-dimethyl or carbonyl functionalities.[5][6] The incorporation of an oxetane can enhance metabolic stability, improve aqueous solubility, lower lipophilicity, and increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule—a key attribute correlated with successful clinical outcomes.[5]

The compound 1-(3-Methyloxetan-3-yl)piperazine represents a strategic convergence of these two powerful scaffolds. This guide provides a comprehensive technical overview of the design, synthesis, and potential structure-activity relationships (SAR) of its structural analogues for researchers, scientists, and drug development professionals. We will explore the synthetic logic for accessing this core and its derivatives, delve into rational design strategies for analogue generation, and provide detailed experimental protocols grounded in established chemical principles.

Core Scaffold Synthesis: A Proposed Convergent Approach

While the direct synthesis of 1-(3-methyloxetan-3-yl)piperazine is not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on well-established transformations. The most direct approach involves the nucleophilic substitution of a suitable piperazine synthon with a reactive 3-methyl-3-substituted oxetane.

A critical precursor for this synthesis is an oxetane bearing a leaving group at the 3-position's methyl substituent, such as 3-(bromomethyl)-3-methyloxetane or (3-methyloxetan-3-yl)methyl tosylate . The synthesis of such precursors typically begins from a readily available starting material like 2,2-bis(hydroxymethyl)propan-1-ol, which can be manipulated to form the 3,3-disubstituted oxetane core.[7]

The key coupling step is the N-alkylation of piperazine. To ensure mono-alkylation and prevent the formation of undesired bis-alkylated products, it is crucial to employ a piperazine with one nitrogen atom protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[8]

Experimental Protocol 1: Synthesis of 1-(3-Methyloxetan-3-yl)piperazine Dihydrochloride

Step 1: Synthesis of tert-butyl 4-((3-methyloxetan-3-yl)methyl)piperazine-1-carboxylate

-

To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

-

Add a solution of (3-methyloxetan-3-yl)methyl tosylate (1.1 eq) in DMF dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 2: Deprotection to yield 1-((3-methyloxetan-3-yl)methyl)piperazine

-

Dissolve the purified product from Step 1 in a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane (0.2 M).

-

Stir the solution at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to dryness.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 1-(3-Methyloxetan-3-yl)piperazine as its dihydrochloride salt.

Strategies for Analogue Design & Synthesis

The 1-(3-methyloxetan-3-yl)piperazine scaffold offers multiple vectors for chemical modification to explore the structure-activity landscape and optimize drug-like properties. A systematic approach involves modifying each component of the molecule independently.

Caption: Key modification points for analogue design.

Modification of the Piperazine N4-Position

The most common and synthetically accessible modification involves derivatization of the secondary amine on the piperazine ring. This position is crucial for interacting with biological targets and modulating physicochemical properties.

-

Aryl and Heteroaryl Analogues: Introduction of (hetero)aromatic systems is a classic strategy in CNS drug discovery. This is typically achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr).

-

Alkyl and Acyl Analogues: Simple alkylation or acylation can probe steric and electronic requirements in a target's binding pocket. Reductive amination is a powerful tool for introducing a wide variety of alkyl groups.[9]

Experimental Protocol 2: Synthesis of N4-Aryl Analogues via Buchwald-Hartwig Amination

-

To a dry reaction vial, add 1-((3-methyloxetan-3-yl)methyl)piperazine (1.0 eq), the desired aryl bromide (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add anhydrous toluene or dioxane (0.1 M).

-

Seal the vial and heat the mixture to 100-110 °C for 8-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the N4-aryl analogue.

Bioisosteric Replacement of the Oxetane Ring

The oxetane ring itself can be replaced with other small, sp³-rich cyclic systems to fine-tune properties such as polarity, metabolic stability, and conformational rigidity. This is a powerful strategy for escaping patent space and discovering novel intellectual property.[10][11]

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| Cyclobutane | Reduces polarity, increases lipophilicity. | May improve brain penetration but decrease solubility. |

| Azetidine | Introduces a basic nitrogen center. | Increases polarity, potential for new H-bond interactions. |

| Tetrahydrofuran (THF) | Less strained five-membered ring. | May alter conformation and vector of substituents. |

| Difluorooxetane | Modulates electronic properties and pKa.[10] | Can act as a hydrogen bond donor and improve metabolic stability. |

The synthesis of these analogues would follow similar N-alkylation strategies, starting with the appropriately substituted cyclic precursor (e.g., (1-methylcyclobutyl)methyl tosylate).

Modification of the C3-Methyl Group

Homologation or functionalization of the methyl group on the oxetane ring can explore steric tolerance and introduce new interaction points.

-

Homologation: Replacing the methyl with ethyl, propyl, or cyclopropyl groups can probe the size of the binding pocket. The synthesis would require starting from different 3,3-disubstituted oxetane precursors.[7]

-

Functionalization: Introducing polar groups like hydroxyl or fluoro groups can improve solubility and create new hydrogen bonding opportunities.

Structure-Activity Relationship (SAR) and Pharmacological Considerations

While specific biological data for 1-(3-methyloxetan-3-yl)piperazine is not available, SAR trends can be predicted based on the extensive pharmacology of related piperazine derivatives.[2][12][13]

Caption: Predicted SAR trends for key structural modifications.

-

N4-Substituent: This is often the primary determinant of pharmacological activity. Large, lipophilic aryl groups are common in ligands for dopamine and serotonin receptors.[12] The nature of the aryl substitution (e.g., electron-withdrawing vs. donating groups) will fine-tune receptor affinity and selectivity.

-

The Oxetane Moiety: The electron-withdrawing nature of the oxetane ring is known to lower the pKa of adjacent amines.[3][4] In the case of fenebrutinib, an oxetane was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3, which was critical for mitigating toxicity.[3] This pKa modulation can be a key tool for optimizing the pharmacokinetic and safety profile of analogues. Furthermore, the oxetane's oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding site.

-

Metabolic Stability: The 3,3-disubstituted oxetane motif is generally more resistant to metabolic degradation compared to gem-dimethyl or carbonyl groups.[6] This suggests that analogues based on this core scaffold are likely to possess favorable metabolic stability, a crucial parameter in drug development.

Conclusion and Future Perspectives

The 1-(3-methyloxetan-3-yl)piperazine scaffold is a promising starting point for the development of novel therapeutic agents. It combines the well-validated piperazine core with the modern, property-enhancing oxetane motif. The synthetic routes to this core and its analogues are accessible through standard medicinal chemistry techniques, allowing for rapid exploration of the surrounding chemical space.

Future work should focus on the synthesis of a diverse library of analogues, particularly targeting the N4-position of the piperazine ring with various aromatic and heteroaromatic systems known to interact with CNS targets. Systematic bioisosteric replacement of the oxetane ring will provide crucial data on the role of this moiety in modulating physicochemical and pharmacological properties. The insights gained from such studies will undoubtedly contribute to the design of next-generation therapeutics with superior efficacy and safety profiles.

References

-

3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. Available at: [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. Available at: [Link]

-

Bioisosteric Replacements. Chemspace. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

Application of Bioisosteres in Drug Design. University of Science and Technology of China. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. PubMed Central. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

-

Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. NIH. Available at: [Link]

- Process for the N-monoalkylation of piperazine. Google Patents.

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

- Method for preparing n-alkyl-piperazines. Google Patents.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

- Method for the preparation of piperazine and its derivatives. Google Patents.

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem-space.com [chem-space.com]

- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-(3-Methyloxetan-3-yl)piperazine in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and formulation development to bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Methyloxetan-3-yl)piperazine, a heterocyclic compound of interest in modern drug discovery. We will dissect the molecule's structural attributes to ground our theoretical solubility predictions, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss best practices for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals seeking a robust framework for assessing the solubility of this and structurally related compounds.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate success is solubility. Poor solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, ultimately causing the failure of an otherwise potent compound.[1][2]

1-(3-Methyloxetan-3-yl)piperazine (MW: 156.23 g/mol , MF: C₈H₁₆N₂O) is a molecule that merges two key pharmacophoric scaffolds: the basic piperazine ring, a common feature in numerous marketed drugs, and the strained, polar oxetane ring, which has gained prominence as a versatile tool for modulating physicochemical properties.[3][4][5] Understanding the solubility of this specific combination is paramount for its effective utilization in research and development pipelines. This guide provides the theoretical basis and practical methodologies to comprehensively characterize its solubility profile.

Molecular Structure Analysis and Theoretical Solubility Assessment

A molecule's solubility is governed by the interplay of its functional groups and the principle of "like dissolves like." The structure of 1-(3-Methyloxetan-3-yl)piperazine offers several key features that inform its expected behavior across a spectrum of solvents.

-

The Piperazine Moiety: The piperazine ring contains two nitrogen atoms, rendering it a weak base.[6][7] The secondary amine (NH) and the tertiary amine are capable of acting as hydrogen bond acceptors, while the secondary amine can also act as a hydrogen bond donor. This makes the piperazine core highly amenable to dissolution in polar, protic solvents such as water, ethanol, and methanol through strong hydrogen bonding interactions.[4][6][8]

-

The Oxetane Moiety: The oxetane ring is a four-membered cyclic ether. The oxygen atom introduces polarity and acts as a hydrogen bond acceptor. Its strained ring system can also influence crystal lattice energies, which in turn affects solubility.

-

The Methyl Group: The methyl substituent on the oxetane ring adds a small degree of lipophilicity to the molecule.

-

Overall Polarity: The combination of two basic nitrogens and an ether oxygen within a relatively small carbon scaffold (8 carbons) suggests that 1-(3-Methyloxetan-3-yl)piperazine is a predominantly polar molecule.

Based on this structural analysis, we can predict a qualitative solubility profile:

-

High Solubility: Expected in polar protic solvents (e.g., Water, Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF) where hydrogen bonding and strong dipole-dipole interactions can occur.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane).

-

Poor Solubility: Expected in non-polar, non-protic solvents (e.g., Hexane, Toluene, Diethyl Ether) where the molecule's polar groups cannot be effectively solvated.[7]

The following diagram illustrates the relationship between the molecule's key functional groups and their expected interactions with different solvent types.

Caption: Predicted solubility based on molecular features.

Experimental Determination of Solubility

While theoretical assessment is a crucial first step, empirical measurement is the definitive standard. In drug development, two types of solubility are typically measured: thermodynamic and kinetic.[1][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the solid and dissolved states are in equilibrium.[10] The "Shake-Flask" method is the gold-standard for this measurement.[10][11]

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is rapidly diluted into an aqueous buffer.[1][9] It is a higher-throughput method often used for screening large numbers of compounds in early discovery.[1][11] The measured value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[9]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the most reliable method.[10]

Causality: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, ensuring a true equilibrium is reached. A long incubation time (24-48 hours) with agitation is essential to achieve this state.

Workflow Diagram:

Caption: Workflow for the Shake-Flask solubility method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(3-Methyloxetan-3-yl)piperazine to a series of vials (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired laboratory solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetone, Dichloromethane, Hexane).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for 24 to 48 hours. The extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand for a short period. To separate the undissolved solid from the saturated solution, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility). Self-Validation Check: The first few drops of filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.

-

-

Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant or filtrate and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantitative Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (detailed in Section 4).

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility via Nephelometry

This protocol is a high-throughput method ideal for early-stage discovery.[1][11] It measures the point at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Causality: The method relies on the principle that undissolved particles scatter light. A nephelometer detects this scattered light, and the concentration at which scattering appears above a baseline threshold is defined as the kinetic solubility.[2][11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(3-Methyloxetan-3-yl)piperazine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM. DMSO is used for its strong solvating power for a wide range of organic molecules.[9]

-

Assay Plate Preparation: In a clear-bottomed 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Serial Dilution: Add small volumes of the DMSO stock solution to the buffer in the plate to create a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Place the microplate into a microplate nephelometer (such as a BMG LABTECH NEPHELOstar Plus) and measure the light scattered by each well.[11]

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the signal rises significantly above the background, indicating the onset of precipitation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For the shake-flask method, HPLC with UV detection is a robust and common technique for accurately determining the concentration of the dissolved compound.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of 1-(3-Methyloxetan-3-yl)piperazine of known concentrations using the same solvent as the final diluted samples.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The gradient can be optimized to achieve a sharp, well-resolved peak for the compound.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound (determined by a UV scan).

-

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

-

Concentration Determination: Use the peak area of the experimental sample and the linear regression equation from the calibration curve to calculate its concentration.

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. Since experimental data for this specific molecule is not publicly available, the following table serves as a template for reporting results.

| Solvent System | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |

| Water | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | pH of saturated solution should be measured. |

| PBS (pH 7.4) | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | Physiologically relevant buffer. |

| PBS (pH 7.4) | Kinetic | 25 | [Experimental Value] | [Calculated Value] | 1% DMSO final concentration. |

| Ethanol | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | |

| Acetone | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | |

| Hexane | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

While specific toxicity data for 1-(3-Methyloxetan-3-yl)piperazine is not widely published, it should be handled with standard laboratory precautions. As a piperazine derivative, it is a basic amine and may cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of 1-(3-Methyloxetan-3-yl)piperazine is a key parameter that dictates its utility in drug discovery and development. A theoretical analysis of its structure—containing polar piperazine and oxetane moieties—predicts high solubility in polar solvents and poor solubility in non-polar solvents. This guide provides robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. By rigorously applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize formulations, and advance promising chemical entities through the development pipeline.

References

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Solubility of Things. Piperazine. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC, NIH. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

BIOSYNCE. (2023). What are the chemical properties of piperazine?. [Link]

-

Wikipedia. Piperazine. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

BIOSYNCE. (2023). What are the physical properties of piperazine?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57416287, 1-(Oxetan-3-yl)piperazine. [Link]

-

SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66936333, 1-Piperazineethanol, 3-methyl-, (3S)-. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. 1-(3-methyloxetan-3-yl)piperazine CAS#: 1515866-65-5 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-(3-methyloxetan-3-yl)piperazine 97% - CAS:1515866-65-5 - 如吉生物科技 [shruji.com]

- 6. biosynce.com [biosynce.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. ycdehongchem.com [ycdehongchem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Piperazine Derivatives

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its status as a "privileged scaffold".[2][3] This is not a matter of chance, but a direct consequence of its unique physicochemical properties. The piperazine moiety often imparts favorable pharmacokinetic characteristics to a molecule, such as improved aqueous solubility and oral bioavailability, which are critical hurdles in drug development.[1][4] The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] This inherent versatility has enabled the development of piperazine derivatives with a vast spectrum of pharmacological activities, positioning them as crucial therapeutic agents in oncology, infectious diseases, and neurology.[5][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of piperazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and antipsychotic properties. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and less toxic cancer therapies has led to the extensive investigation of piperazine derivatives.[8] Many of these compounds have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, acting through diverse and often multi-targeted mechanisms.[9][10]

Core Mechanisms of Anticancer Action

The anticancer activity of piperazine derivatives is often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer.[8] A significant number of arylpiperazine derivatives, for instance, have been shown to induce cell cycle arrest, typically at the G2/M phase, thereby halting the uncontrolled proliferation of cancer cells.[1][11]

Furthermore, many piperazine-containing compounds trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For example, some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3/7.[9] Others can activate caspase-8, a key initiator of the extrinsic apoptotic cascade.[9]

Beyond direct cell killing, piperazine derivatives can also inhibit critical signaling pathways that drive cancer progression. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell survival and proliferation, is a common target.[1] By inhibiting key kinases in this pathway, these compounds can effectively suppress tumor growth.

dot graph "PI3K_Akt_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];